molecular formula C21H13F3N6O B308148 N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Numéro de catalogue B308148
Poids moléculaire: 422.4 g/mol
Clé InChI: GHFCHNVUBDHMHJ-OPEKNORGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a critical signaling molecule involved in various cellular processes, including immune cell activation and proliferation. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases and cancer.

Mécanisme D'action

N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine inhibits SYK by binding to its active site, thereby preventing its activation and downstream signaling. SYK is a critical signaling molecule involved in various cellular processes, including immune cell activation and proliferation. By inhibiting SYK, N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can suppress immune cell activation and proliferation, leading to the attenuation of autoimmune responses and cancer progression.
Biochemical and physiological effects:
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit immune cell activation and proliferation, reduce inflammation, and induce apoptosis in cancer cells. N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, its limited solubility and stability may pose challenges for certain experimental settings. Additionally, the proprietary nature of its synthesis method may limit its availability for research purposes.

Orientations Futures

Several future directions for N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine research can be identified. One potential avenue of research is to explore its efficacy in combination with other therapeutic agents, particularly in cancer therapy. Another potential direction is to investigate its potential as a therapy for other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Méthodes De Synthèse

The synthesis of N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthesis method is proprietary information, and only limited information is available in the public domain.

Applications De Recherche Scientifique

N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has been extensively studied in preclinical models for its potential therapeutic applications. Several studies have demonstrated its efficacy in inhibiting SYK-mediated signaling and immune cell activation in vitro and in vivo. N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has shown promising results in animal models of autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown potential as a cancer therapy, particularly in hematological malignancies, such as lymphoma and leukemia.

Propriétés

Nom du produit

N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Formule moléculaire

C21H13F3N6O

Poids moléculaire

422.4 g/mol

Nom IUPAC

N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C21H13F3N6O/c22-21(23,24)13-5-3-4-12(10-13)17-9-8-14(31-17)11-25-29-20-27-19-18(28-30-20)15-6-1-2-7-16(15)26-19/h1-11H,(H2,26,27,29,30)/b25-11+

Clé InChI

GHFCHNVUBDHMHJ-OPEKNORGSA-N

SMILES isomérique

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

SMILES canonique

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.